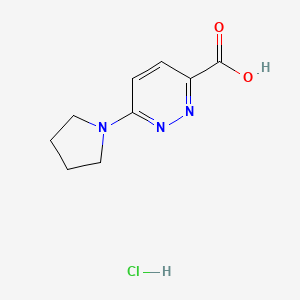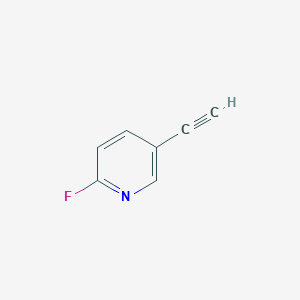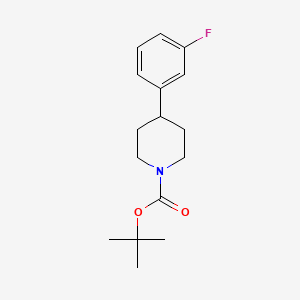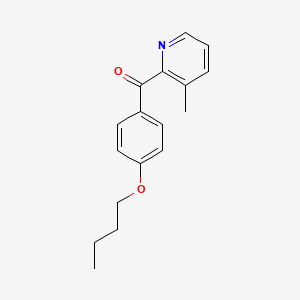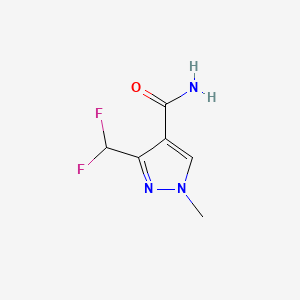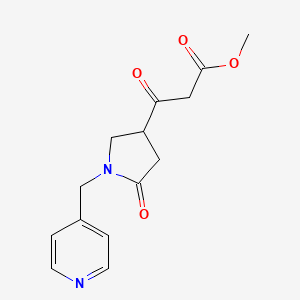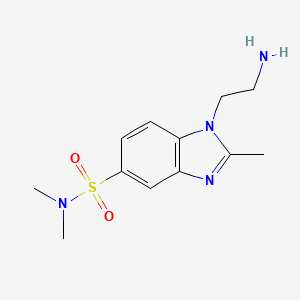
1-(2-Aminoethyl)-N,N,2-trimethyl-1H-benzimidazole-5-sulfonamide
Descripción general
Descripción
1-(2-Aminoethyl)-N,N,2-trimethyl-1H-benzimidazole-5-sulfonamide is a useful research compound. Its molecular formula is C12H18N4O2S and its molecular weight is 282.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Metal Complexes and Antimicrobial Activity
Research into metal complexes of benzimidazole-derived sulfonamides has shown promising results in antimicrobial applications. For instance, a study involving the synthesis and evaluation of metal complexes with benzimidazole-derived sulfonamide demonstrated significant antibacterial properties against a variety of bacterial strains, although no antifungal activity was observed. The study highlighted the potential of these complexes in combating bacterial infections (Ashraf et al., 2016).
Synthesis and Antimicrobial Evaluation
Several studies have focused on the synthesis of benzimidazole sulfonamides and their antimicrobial evaluation. For example, the design and synthesis of novel benzimidazole-incorporated sulfonamide analogues have been explored, with some compounds showing potent activities against Gram-positive bacteria, fungi, and Gram-negative bacteria. These studies suggest the role of these compounds in intercalating into DNA, which might block DNA replication to exert their antimicrobial activity (Zhang et al., 2017).
Dual Inhibitory Activities
Research has also been conducted on N-sulfonamide derivatives combining the inhibitory activities of different enzymes into one molecule. This includes the synthesis of N-sulfonamide 2-pyridone derivatives that exhibit significant antimicrobial activities and inhibit the action of dihydropteroate synthase (DHPS) and dihydrofolate reductase (DHFR) enzymes. Such compounds represent a novel approach to antimicrobial therapy by targeting multiple pathways (Azzam et al., 2020).
Antimicrobial Mechanisms
The mechanisms of action of sulfonamide antibiotics, including their bacteriostatic rather than bactericidal effects, have been extensively studied. Sulfonamides and related compounds inhibit the synthesis of dihydrofolic acid in bacteria, an essential component for bacterial growth. The combination of sulfamethoxazole with trimethoprim, targeting two steps in the folic acid synthesis pathway, has been particularly effective in treating a variety of infections, including those in AIDS patients (Weidner-Wells & Macielag, 2003).
Análisis Bioquímico
Biochemical Properties
The biochemical properties of 1-(2-Aminoethyl)-N,N,2-trimethyl-1H-benzimidazole-5-sulfonamide are not well-studied. Based on its structure, it can be hypothesized that it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions could be influenced by the compound’s aminoethyl and sulfonamide groups, which are known to form hydrogen bonds and ionic interactions .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been reported. Future studies could investigate any threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
It could potentially interact with enzymes or cofactors, and may influence metabolic flux or metabolite levels .
Transport and Distribution
It could potentially interact with transporters or binding proteins, and may influence its localization or accumulation .
Subcellular Localization
It could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Propiedades
IUPAC Name |
1-(2-aminoethyl)-N,N,2-trimethylbenzimidazole-5-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O2S/c1-9-14-11-8-10(19(17,18)15(2)3)4-5-12(11)16(9)7-6-13/h4-5,8H,6-7,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGIGBSRBXXXDHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1CCN)C=CC(=C2)S(=O)(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl 5,5-difluoro-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B1531118.png)
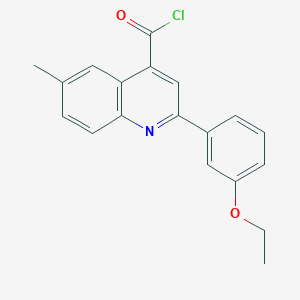
![(2S)-2-[[(Tert-butoxy)carbonyl]amino]-5-oxo-8-nonenoic acid ethyl ester](/img/structure/B1531121.png)

![{3-[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]propyl}amine hydrochloride](/img/structure/B1531125.png)
